

Application Notes and Protocols for Heneicosanoyl-CoA Extraction from Tissues

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Compound of Interest

Compound Name: Heneicosanoyl-CoA

Cat. No.: B12375777

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Introduction

Heneicosanoyl-CoA (C21:0-CoA) is a long-chain saturated fatty acyl-CoA molecule containing a 21-carbon chain. As an odd-chain fatty acyl-CoA, its metabolism provides unique insights into cellular bioenergetics and lipid signaling. The terminal three-carbon unit of its degradation product, propionyl-CoA, can enter the Krebs cycle, highlighting its role in anaplerosis and gluconeogenesis. Accurate quantification of **heneicosanoyl-CoA** in various tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of **heneicosanoyl-CoA** from tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Due to the limited availability of specific quantitative data for **heneicosanoyl-CoA** in the public domain, the following table presents illustrative data to demonstrate the expected range of concentrations in various mammalian tissues. These values are hypothetical and should be confirmed by experimental analysis.

Tissue	Heneicosanoyl-CoA Concentration (pmol/g wet weight)
Liver	15.2 ± 3.5
Brain	5.8 ± 1.2
Adipose (White)	25.7 ± 6.1
Skeletal Muscle	8.9 ± 2.0
Heart	11.4 ± 2.8

Caption: Illustrative concentrations of **Heneicosanoyl-CoA** in various mammalian tissues.

Experimental Protocols

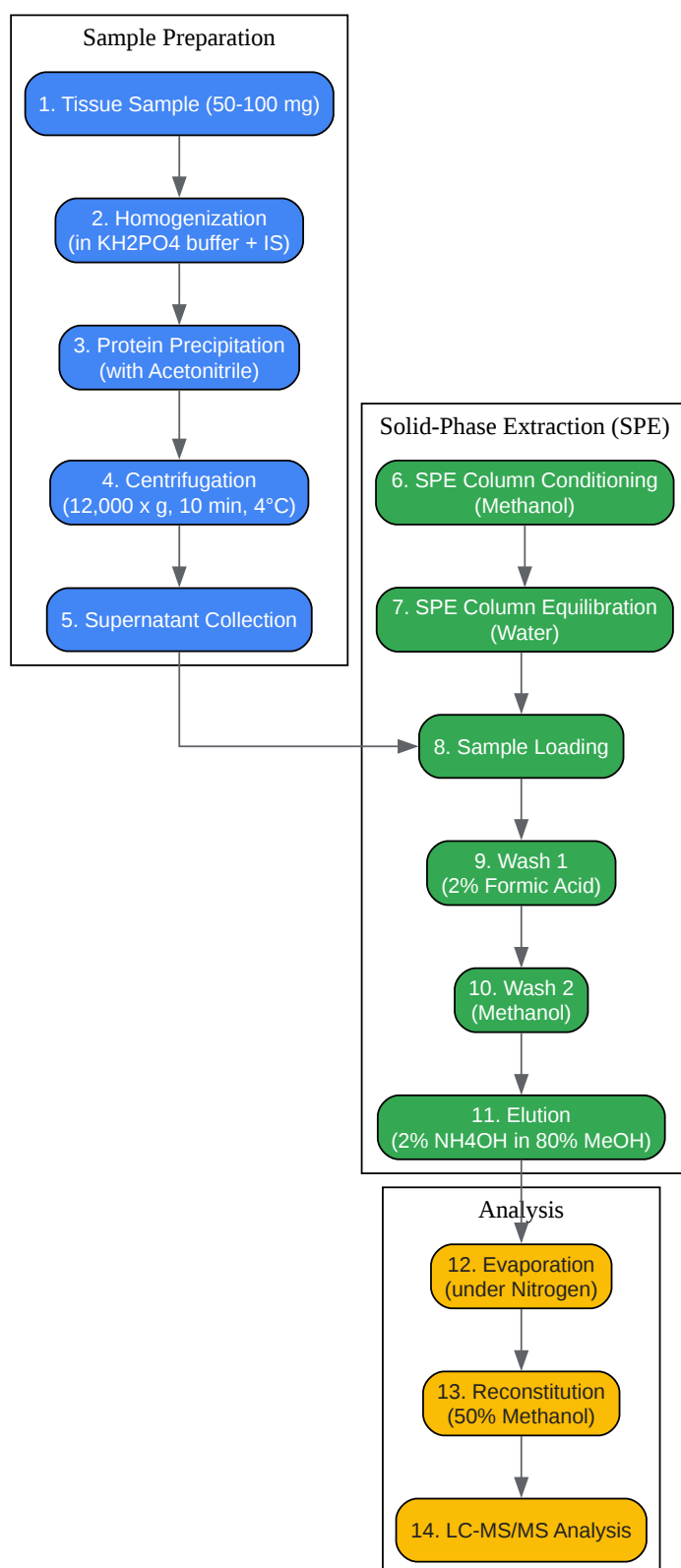
This protocol describes a robust method for the extraction of **heneicosanoyl-CoA** from tissue samples, adapted from established methods for long-chain acyl-CoA analysis. The procedure involves tissue homogenization, protein precipitation, and solid-phase extraction (SPE) to isolate and purify the acyl-CoA fraction.

Materials and Reagents

- Tissue Samples: Fresh or frozen (stored at -80°C)
- Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not expected to be abundant in the sample.
- Protein Precipitation Solution: Acetonitrile (ACN)
- Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL
- SPE Conditioning Solvent: 100% Methanol (MeOH)
- SPE Equilibration Solvent: Deionized water
- SPE Wash Solution 1: 2% Formic Acid in water

- SPE Wash Solution 2: 100% Methanol
- SPE Elution Buffer: 2% Ammonium Hydroxide in 80% Methanol
- Reconstitution Solvent: 50% Methanol in water
- Equipment:
 - Homogenizer (e.g., bead beater, Dounce homogenizer)
 - Centrifuge (capable of 4°C and >12,000 x g)
 - Nitrogen evaporator
 - Vortex mixer
 - Analytical balance

Experimental Workflow Diagram



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Caption: Workflow for **Heneicosanoyl-CoA** Extraction.

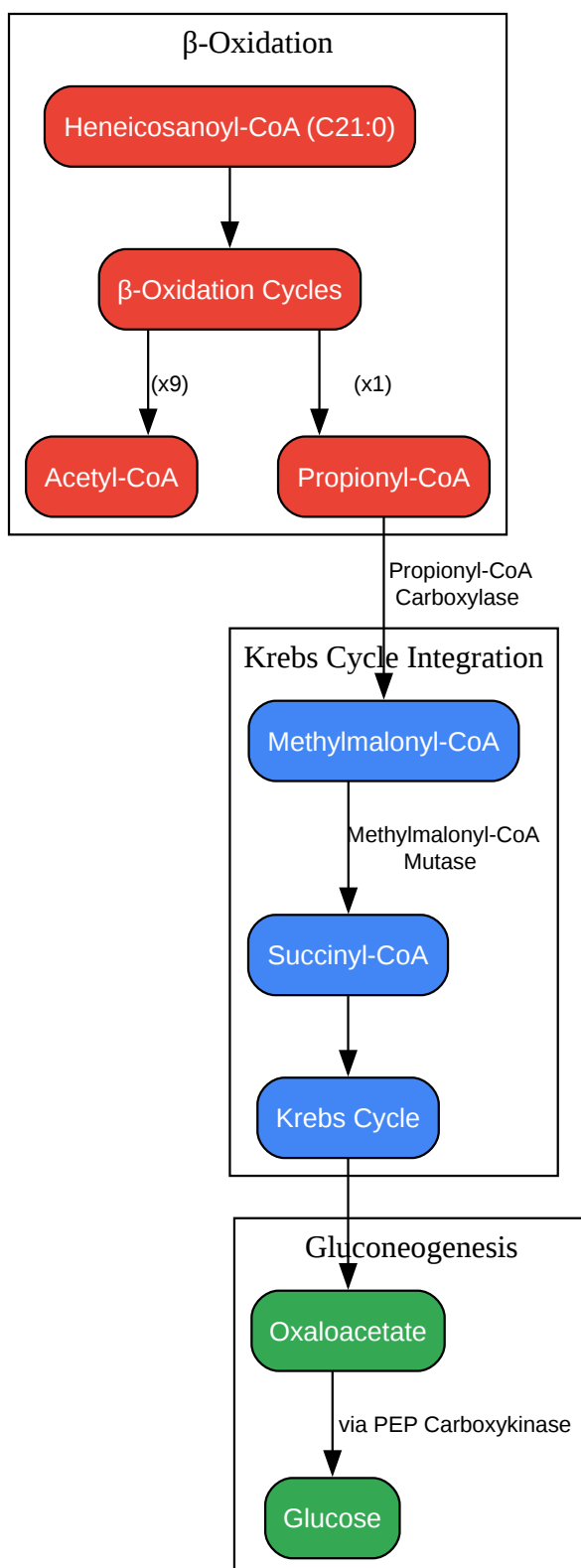
Procedure

- Sample Preparation and Homogenization:
 1. Weigh approximately 50-100 mg of frozen tissue. All subsequent steps should be performed on ice to minimize enzymatic degradation.
 2. Add 500 μ L of ice-cold Homogenization Buffer and the internal standard to the tissue.
 3. Homogenize the tissue until a uniform homogenate is achieved.
- Protein Precipitation and Clarification:
 1. Add 1 mL of ice-cold Acetonitrile to the homogenate.
 2. Vortex vigorously for 30 seconds.
 3. Incubate on ice for 10 minutes to allow for complete protein precipitation.
 4. Centrifuge at 12,000 x g for 10 minutes at 4°C.
 5. Carefully collect the supernatant containing the acyl-CoAs.
- Solid-Phase Extraction (SPE):
 1. Conditioning: Condition the C18 SPE cartridge by passing 1 mL of 100% Methanol.
 2. Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the cartridge to dry out.
 3. Loading: Load the supernatant from step 2.5 onto the SPE cartridge.
 4. Washing:
 - Wash the cartridge with 1 mL of 2% Formic Acid in water.
 - Wash the cartridge with 1 mL of 100% Methanol.

5. Elution: Elute the acyl-CoAs with 1 mL of 2% Ammonium Hydroxide in 80% Methanol into a clean collection tube.
- Sample Concentration and Reconstitution:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen.
 2. Reconstitute the dried extract in 100 μ L of 50% Methanol in water.
 3. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Metabolic Pathway of Odd-Chain Fatty Acids

Heneicosanoyl-CoA, as an odd-chain fatty acyl-CoA, undergoes β -oxidation, similar to even-chain fatty acids. However, the final round of β -oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to two molecules of acetyl-CoA from even-chain fatty acids. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle.



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Caption: Metabolic Fate of **Heneicosanoyl-CoA**.

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